
1-(4,6-dimethylpyrimidin-2-yl)-N-(6-methoxypyridin-3-yl)piperidine-3-carboxamide
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Overview
Description
1-(4,6-dimethylpyrimidin-2-yl)-N-(6-methoxypyridin-3-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C18H23N5O2 and its molecular weight is 341.4 g/mol. The purity is usually 95%.
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Biological Activity
1-(4,6-dimethylpyrimidin-2-yl)-N-(6-methoxypyridin-3-yl)piperidine-3-carboxamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a piperidine ring substituted with a pyrimidine and a methoxypyridine moiety. Its molecular formula is C19H23N5O2, and it has a molecular weight of 345.42 g/mol. The structural formula can be represented as follows:
Antimicrobial Activity
Research has indicated that compounds featuring similar structural motifs exhibit varying degrees of antimicrobial activity. For instance, derivatives of piperidine have shown moderate to strong antibacterial effects against pathogens such as Salmonella typhi and Bacillus subtilis . The presence of the pyrimidine and methoxypyridine groups may enhance this activity through specific interactions with bacterial enzymes.
Enzyme Inhibition
The compound's structure suggests potential enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease. Piperidine derivatives have been noted for their ability to inhibit AChE, which is crucial in treating conditions like Alzheimer's disease . Preliminary studies indicate that the compound may exhibit significant inhibition of urease, which is implicated in the pathogenesis of certain gastrointestinal disorders.
Anti-Cancer Properties
Compounds similar to this compound have been assessed for anti-cancer properties. Research has shown that piperidine derivatives can induce apoptosis in cancer cells by modulating various signaling pathways . The specific interactions of the methoxy group may also contribute to enhanced cytotoxicity against cancer cell lines.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Docking studies have suggested that it may bind effectively to active sites on target proteins, influencing their function. For instance, the interaction with AChE could lead to increased levels of acetylcholine in synaptic clefts, thereby enhancing cholinergic signaling .
Case Studies
- Antibacterial Screening : A study involving a series of piperidine derivatives demonstrated that those with similar substitutions exhibited marked antibacterial activity against multiple strains, including Staphylococcus aureus and Escherichia coli. The most potent derivatives had IC50 values ranging from 0.63 µM to 2.14 µM .
- Enzyme Inhibition Analysis : Another investigation focused on the enzyme inhibition profile of piperidine derivatives, revealing that certain compounds showed over 80% inhibition against urease at concentrations as low as 10 µM . This suggests strong potential for therapeutic applications in treating infections caused by urease-producing bacteria.
Scientific Research Applications
Pharmacological Applications
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Anticancer Activity
- Research indicates that compounds similar to 1-(4,6-dimethylpyrimidin-2-yl)-N-(6-methoxypyridin-3-yl)piperidine-3-carboxamide exhibit significant anticancer properties. For instance, derivatives have been synthesized and tested against various cancer cell lines, showing promising results in inhibiting tumor growth and proliferation.
- CNS Disorders
- Diabetes Management
Case Study 1: Anticancer Efficacy
A study conducted on a series of piperidine derivatives, including the target compound, demonstrated potent activity against breast cancer cell lines. The results indicated that the compound induced apoptosis through caspase activation pathways.
Case Study 2: CNS Applications
In a rodent model for Parkinson's disease, the administration of the compound resulted in a marked decrease in motor deficits. Behavioral assessments showed improvements in both locomotor activity and coordination, suggesting potential as a therapeutic agent for neurodegenerative diseases .
Data Tables
Q & A
Q. Basic: What are the primary synthetic routes for preparing 1-(4,6-dimethylpyrimidin-2-yl)-N-(6-methoxypyridin-3-yl)piperidine-3-carboxamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the pyrimidine core via cyclization of substituted amidines or via Suzuki coupling to introduce the 4,6-dimethylpyrimidin-2-yl group.
- Step 2 : Functionalization of the piperidine ring, often through carboxamide coupling using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to link the pyridine moiety .
- Step 3 : Purification via column chromatography or recrystallization, followed by characterization using NMR and mass spectrometry .
Q. Advanced: How can reaction conditions be optimized to improve yield in the final coupling step?
Critical parameters include:
- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions, with ligand optimization to reduce steric hindrance.
- Solvent Systems : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates.
- Temperature Control : Maintaining 60–80°C during coupling to balance reaction rate and byproduct formation.
- Real-Time Monitoring : Use HPLC or TLC to track reaction progress and terminate at optimal conversion .
Q. Basic: What spectroscopic techniques are essential for structural characterization?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of methyl (δ ~2.5 ppm) and methoxy (δ ~3.8 ppm) groups, while 2D NMR (COSY, HSQC) resolves piperidine and pyridine connectivity.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (calc. for C₁₈H₂₂N₄O₂: ~338.17 g/mol).
- IR Spectroscopy : Stretching frequencies for amide (1650–1700 cm⁻¹) and aromatic C=N (1600 cm⁻¹) bonds .
Q. Advanced: How can X-ray crystallography resolve ambiguities in stereochemistry or hydrogen bonding?
- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with synchrotron radiation for high-resolution data.
- Refinement : SHELXL software refines bond lengths, angles, and thermal parameters to confirm the piperidine chair conformation and amide plane orientation .
- Hydrogen Bond Analysis : Identify interactions (e.g., N–H···O) stabilizing the crystal lattice, critical for understanding solid-state reactivity .
Q. Basic: What preliminary biological assays are recommended to screen for activity?
- Antimicrobial Screening : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Anticancer Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, leveraging the compound’s heterocyclic motifs .
Q. Advanced: How can molecular docking predict binding modes to pharmacological targets?
- Target Selection : Prioritize kinases (e.g., EGFR) or receptors (e.g., GPCRs) based on structural homology to known inhibitors.
- Software Tools : AutoDock Vina or Schrödinger Suite for simulating ligand-receptor interactions.
- Validation : Compare docking scores (ΔG) with experimental IC₅₀ values to refine predictive models .
Q. Basic: What computational methods validate the compound’s stability in solution?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess conformational stability.
- Solvent Modeling : PCM (Polarizable Continuum Model) predicts solvation effects on reactivity.
- Degradation Pathways : Simulate hydrolysis or oxidation using Gaussian or ORCA software .
Q. Advanced: How do structural modifications (e.g., halogenation) impact bioactivity?
- Halogen Introduction : Replace methyl groups with Cl or F to enhance lipophilicity and target binding.
- SAR Studies : Compare IC₅₀ values of derivatives to identify critical substituents. For example, 6-chloro analogs show improved kinase inhibition .
- Metabolic Stability : Assess via liver microsome assays to guide lead optimization .
Q. Basic: How should researchers address contradictory data in solubility or bioactivity?
- Reproducibility Checks : Standardize solvent systems (e.g., DMSO concentration ≤1% in assays).
- Counterion Screening : Test hydrochloride or mesylate salts to improve aqueous solubility.
- Orthogonal Assays : Validate cytotoxicity with both MTT and ATP-based luminescence assays .
Q. Advanced: What strategies mitigate racemization during chiral synthesis?
- Chiral Auxiliaries : Use (R)- or (S)-BINOL derivatives to control stereochemistry at the piperidine C3 position.
- Enzymatic Resolution : Lipases (e.g., CAL-B) selectively hydrolyze enantiomers.
- CD Spectroscopy : Monitor optical activity during synthesis to detect unintended racemization .
Properties
Molecular Formula |
C18H23N5O2 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-N-(6-methoxypyridin-3-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C18H23N5O2/c1-12-9-13(2)21-18(20-12)23-8-4-5-14(11-23)17(24)22-15-6-7-16(25-3)19-10-15/h6-7,9-10,14H,4-5,8,11H2,1-3H3,(H,22,24) |
InChI Key |
AQHGRXQEPMVLEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC(C2)C(=O)NC3=CN=C(C=C3)OC)C |
Origin of Product |
United States |
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